molecular formula C22H21N7 B2864830 Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine CAS No. 111184-81-7

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine

Cat. No.: B2864830
CAS No.: 111184-81-7
M. Wt: 383.459
InChI Key: OXRXGIDNKLPGLY-UHFFFAOYSA-N
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Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This compound features a benzotriazole moiety, which is recognized as a privileged structure in drug discovery due to its versatile biological properties and its role as a bioisosteric replacement for other pharmacophores . Research Applications and Value: Benzotriazole derivatives are extensively investigated for their broad spectrum of biological activities. This makes this compound a valuable scaffold for developing novel therapeutic agents. Key research areas include antimicrobial studies , where similar compounds have demonstrated activity against various Gram-positive and Gram-negative bacterial strains, including resistant forms like MRSA (Methicillin-resistant Staphylococcus aureus ) . Furthermore, its potential antiproliferative activity is a key area of exploration, as some benzotriazole-based systems have shown promise as anti-tubulin agents, inhibiting microtubule formation crucial for cell division . Researchers also utilize this compound and its analogs in antiviral and antiparasitic assays . Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7/c1-2-8-18(9-3-1)14-15-27(16-28-21-12-6-4-10-19(21)23-25-28)17-29-22-13-7-5-11-20(22)24-26-29/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRXGIDNKLPGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Overview

The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine primarily involves alkylation reactions utilizing 2-phenylethylamine and benzotriazole derivatives. Three principal methodologies have been identified:

Lewis Acid-Catalyzed Condensation with 1-Hydroxymethylbenzotriazole

This method, adapted from tetrahydroisoquinoline synthesis protocols, employs 1-hydroxymethylbenzotriazole as the benzotriazolylmethyl donor.

Reaction Mechanism:
  • Activation : Aluminum chloride (AlCl₃) coordinates with the hydroxyl group of 1-hydroxymethylbenzotriazole, converting it into a superior leaving group.
  • Nucleophilic Attack : The primary amine group of 2-phenylethylamine displaces the activated hydroxyl group, forming an intermediate N-benzotriazol-1-ylmethyl-2-phenylethylamine.
  • Second Alkylation : A second equivalent of 1-hydroxymethylbenzotriazole reacts with the intermediate under AlCl₃ catalysis to yield the bis-substituted product.

Typical Conditions :

  • Reagents : 2-phenylethylamine (1 eq), 1-hydroxymethylbenzotriazole (2.2 eq), AlCl₃ (2.5 eq)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature (20–25°C)
  • Time : 6–8 hours
  • Yield : 68–75%

Advantages :

  • Avoids hazardous alkylating agents (e.g., chloromethyl derivatives).
  • One-pot procedure minimizes purification steps.

Limitations :

  • Requires strict moisture control due to AlCl₃ sensitivity.

Stepwise Alkylation Using Chloromethylbenzotriazole

This two-step approach modifies classical alkylation techniques, utilizing chloromethylbenzotriazole as the electrophile.

Protocol:
  • Mono-Substitution :

    • 2-Phenylethylamine reacts with 1-chloromethylbenzotriazole (1.1 eq) in the presence of triethylamine (TEA).
    • Conditions : DCM, 0°C → room temperature, 3 hours.
    • Intermediate : N-benzotriazol-1-ylmethyl-2-phenylethylamine (Yield: 85–90%).
  • Bis-Substitution :

    • The intermediate reacts with a second equivalent of chloromethylbenzotriazole under reflux.
    • Conditions : TEA (2.2 eq), acetonitrile, 60°C, 12 hours.
    • Yield : 60–65% after column chromatography (SiO₂, ethyl acetate/hexane).

Key Considerations :

  • Excess TEA ensures complete deprotonation of the secondary amine.
  • Steric hindrance at the bis-substitution stage reduces yield compared to the mono-step method.

Nucleophilic Substitution of Dihalides

A less common route involves dibromomethane as a linker, though adaptations for this compound are theoretical.

Proposed Mechanism :

  • Dihalide Preparation : Dibromomethane reacts with benzotriazole to form bis(benzotriazol-1-ylmethyl)bromide.
  • Amine Coupling : 2-Phenylethylamine displaces bromide ions in a double nucleophilic substitution.

Challenges :

  • Synthesis of bis(benzotriazol-1-ylmethyl)bromide is poorly documented.
  • Competing side reactions (e.g., over-alkylation) reduce efficiency.

Comparative Analysis of Methods

The table below evaluates the three synthetic routes:

Method Reagents Yield (%) Purity (HPLC) Scalability
AlCl₃-Catalyzed Condensation 1-Hydroxymethylbenzotriazole, AlCl₃ 68–75 >95% High
Stepwise Alkylation Chloromethylbenzotriazole, TEA 60–65 90–92% Moderate
Dihalide Substitution Dibromomethane, Benzotriazole N/A N/A Low

Key Insights :

  • The AlCl₃-catalyzed method offers superior yield and scalability but demands anhydrous conditions.
  • Stepwise alkylation provides higher intermediate purity but involves toxic chloromethyl reagents.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation : Excess chloromethylbenzotriazole may yield tris-substituted byproducts.
  • Hydrolysis : Moisture exposure degrades 1-hydroxymethylbenzotriazole to benzotriazole and formaldehyde.

Characterization Data

  • ¹H NMR (CDCl₃): δ 7.8–7.2 (m, 8H, Ar-H), 5.1 (s, 4H, N-CH₂-N), 3.6 (t, 2H, CH₂-Ph), 2.8 (t, 2H, N-CH₂).
  • ESI-MS : m/z 383.4 [M+H]⁺, consistent with molecular formula C₂₂H₂₁N₇.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the benzotriazole groups may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can also occur, particularly at the amine group, leading to the formation of reduced amine derivatives.

    Substitution: The benzotriazole groups can participate in substitution reactions, where one or more substituents on the benzotriazole rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions, such as in the presence of a catalyst or under reflux.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with various metal ions.
  • Employed in the synthesis of other benzotriazole derivatives with potential applications in materials science.

Biology:

  • Investigated for its potential as an inhibitor of certain enzymes due to its unique structure.
  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Evaluated for its ability to modulate biological pathways and its potential use in drug development.

Industry:

  • Utilized as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation.
  • Applied in the formulation of coatings and adhesives to improve their performance and longevity.

Mechanism of Action

The mechanism by which Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine exerts its effects is primarily through its interactions with molecular targets, such as enzymes or receptors. The benzotriazole groups can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with various biological macromolecules, potentially modulating their function and activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituent(s) on Amine Nitrogen Molecular Weight Key Properties/Applications Reference
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine 2-phenylethyl ~420 (estimated) Enhanced lipophilicity; potential ligand
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(propyl)amine Propyl ~358 (estimated) Lower steric bulk; higher solubility
N-(1H-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline 2,3,4-Trifluorophenyl 278.24 Increased electronegativity; bioactivity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)(1,1'-biphenyl)-2-amine Biphenyl-2-yl ~382 (estimated) Extended conjugation; rigid structure
  • Lipophilicity : The 2-phenylethyl group confers moderate lipophilicity, intermediate between the propyl (more polar) and biphenyl (highly hydrophobic) derivatives.
  • Electronic Effects : Fluorinated analogues (e.g., trifluorophenyl) exhibit strong electron-withdrawing effects, altering the amine’s basicity and reactivity .
  • Steric Considerations : The propyl derivative’s smaller substituent may facilitate coordination in metal complexes, whereas the bulkier 2-phenylethyl group could hinder certain reactions .

Biological Activity

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. Benzotriazoles have garnered attention due to their potential applications in pharmaceuticals, agriculture, and materials science. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

Benzotriazoles are recognized for a wide range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific activities of this compound have been explored in various studies.

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Antifungal Activity

Benzotriazoles have also been evaluated for their antifungal properties. Compounds structurally related to this compound exhibited antifungal activity against species like Candida albicans. The MIC values reported ranged from 12.5 µg/mL to 25 µg/mL .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been documented in several studies. For example, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of DNA synthesis and cell cycle arrest . Specific studies on related compounds indicate that they can inhibit tumor growth in vivo.

Study 1: Antimicrobial Evaluation

A study synthesized a series of benzotriazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics .

CompoundBacterial StrainMIC (µg/mL)
AE. coli16
BS. aureus32
CPseudomonas aeruginosa64

Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, several benzotriazole derivatives were screened against Candida albicans. The study found that modifications to the benzotriazole ring enhanced antifungal activity significantly.

CompoundFungal StrainMIC (µg/mL)
DCandida albicans12.5
EAspergillus niger25

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : Benzotriazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways essential for microbial survival.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells leading to apoptosis.

Q & A

Q. What are the established synthetic routes for Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine, and how are key intermediates characterized?

  • Methodological Answer : The synthesis involves sequential alkylation of 1H-benzotriazole with chloromethylating agents (e.g., ClCH₂Br) under basic conditions (K₂CO₃/DMF) to form the bis-benzotriazolylmethyl intermediate. Subsequent coupling with 2-phenylethylamine occurs via nucleophilic substitution or reductive amination. Key intermediates are characterized using ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, methylene bridges at δ 4.5–5.0 ppm) and ¹³C NMR (quaternary carbons adjacent to benzotriazole at δ 140–150 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 426.2). Purity is validated via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H NMR : Identifies aromatic protons (benzotriazole and phenyl groups) and methylene bridges (integration ratios).
  • ¹³C NMR : Confirms carbon environments, including sp² carbons in benzotriazole (δ 115–150 ppm) and aliphatic carbons (δ 30–60 ppm).
  • IR Spectroscopy : Detects N-H stretches (3,300–3,500 cm⁻¹) in the amine moiety and C-N vibrations (1,250–1,350 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms (e.g., dihedral angles between benzotriazole rings) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound when dealing with competing alkylation pathways?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (mono-alkylation), while higher temperatures (60–80°C) promote bis-alkylation.
  • Protecting Group Strategies : Use Boc-protected amines to direct alkylation to benzotriazole.
  • Monitoring : Track intermediates via TLC (Rf values) or HPLC. Adjust reaction times based on real-time analysis (e.g., quenching aliquots at intervals).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzotriazole .

Q. What computational approaches are suitable for predicting biological interactions of this benzotriazole-containing compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like histone deacetylases (HDACs) or kinases. Focus on π-π stacking between benzotriazole and aromatic residues.
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzotriazole) with bioactivity. Validate with in vitro enzyme inhibition assays .

Q. How to resolve contradictions in spectroscopic data between theoretical predictions and experimental observations?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria (e.g., benzotriazole ring flipping) may split NMR peaks. Use variable-temperature NMR to coalesce signals.
  • Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.
  • 2D NMR : HSQC and HMBC resolve ambiguous assignments (e.g., coupling between methylene protons and quaternary carbons).
  • Database Cross-Referencing : Compare with analogs in PubChem or Cambridge Structural Database .

Q. What strategies exist for modifying the benzotriazole moiety to enhance stability without compromising biological activity?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to reduce metabolic oxidation.
  • Bioisosteric Replacement : Replace benzotriazole with triazolo[1,5-a]pyrimidine for improved hydrolytic stability.
  • Pro-Drug Design : Mask labile groups (e.g., esterify methylene bridges) for targeted release. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .

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